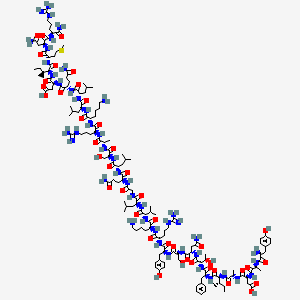
H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2 is a peptide composed of 31 amino acids. This sequence is known for its biological activity and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, high-performance liquid chromatography (HPLC) is often used for purification.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a benchmark for developing new synthetic methods and analytical techniques.
Biology
In biological research, this peptide is studied for its role in cellular signaling pathways. It can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine
Medically, this peptide has potential therapeutic applications. It may be explored for its ability to modulate immune responses, act as a hormone analog, or serve as a drug delivery vehicle.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials and biosensors . Its specific sequence and properties make it suitable for various biotechnological applications.
Mechanism of Action
The mechanism by which this peptide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The interaction with these targets can trigger a cascade of biochemical events, leading to the desired biological response. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct biological activity and stability. Compared to other peptides, it may have unique binding affinities and specificities for its molecular targets, making it a valuable tool in research and therapeutic development.
Properties
CAS No. |
112898-04-1 |
|---|---|
Molecular Formula |
C150H247N45O42S |
Molecular Weight |
3384.959 |
InChI |
InChI=1S/C150H247N45O42S/c1-20-77(13)117(193-123(213)81(17)170-133(223)105(67-114(206)207)180-122(212)79(15)169-124(214)88(153)62-84-39-43-86(199)44-40-84)146(236)188-102(63-83-32-23-22-24-33-83)140(230)195-119(82(18)198)147(237)189-104(66-112(157)204)139(229)191-108(71-197)143(233)184-101(64-85-41-45-87(200)46-42-85)137(227)177-93(38-31-56-167-150(163)164)127(217)176-91(35-26-28-53-152)132(222)192-116(76(11)12)144(234)187-97(58-72(3)4)125(215)168-69-113(205)172-94(47-49-109(154)201)129(219)182-100(61-75(9)10)136(226)190-107(70-196)142(232)171-80(16)121(211)174-92(37-30-55-166-149(161)162)126(216)175-90(34-25-27-52-151)128(218)181-99(60-74(7)8)135(225)183-98(59-73(5)6)134(224)178-95(48-50-110(155)202)130(220)186-106(68-115(208)209)141(231)194-118(78(14)21-2)145(235)179-96(51-57-238-19)131(221)185-103(65-111(156)203)138(228)173-89(120(158)210)36-29-54-165-148(159)160/h22-24,32-33,39-46,72-82,88-108,116-119,196-200H,20-21,25-31,34-38,47-71,151-153H2,1-19H3,(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,204)(H2,158,210)(H,168,215)(H,169,214)(H,170,223)(H,171,232)(H,172,205)(H,173,228)(H,174,211)(H,175,216)(H,176,217)(H,177,227)(H,178,224)(H,179,235)(H,180,212)(H,181,218)(H,182,219)(H,183,225)(H,184,233)(H,185,221)(H,186,220)(H,187,234)(H,188,236)(H,189,237)(H,190,226)(H,191,229)(H,192,222)(H,193,213)(H,194,231)(H,195,230)(H,206,207)(H,208,209)(H4,159,160,165)(H4,161,162,166)(H4,163,164,167)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,116-,117-,118-,119-/m0/s1 |
InChI Key |
HQLWNECAGKCSKM-MJHBGXHASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















